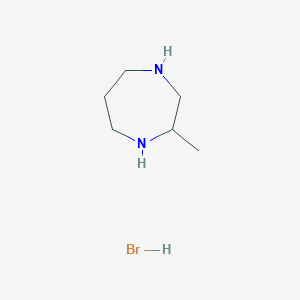
2-Methyl-1,4-diazepane hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4-diazepane hydrobromide is a chemical compound with the molecular formula C6H14N2·HBr It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-diazepane hydrobromide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diamine precursor under acidic conditions. For example, starting from 2-methyl-1,4-diaminobutane, the cyclization can be achieved using hydrobromic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or distillation.
化学反応の分析
Types of Reactions
2-Methyl-1,4-diazepane hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
2-Methyl-1,4-diazepane hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-1,4-diazepane hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1,4-Diazepane: The parent compound without the methyl group.
Homopiperazine (Hexahydro-1,4-diazepine): A similar seven-membered ring compound with different substituents.
Piperazine: A six-membered ring compound with two nitrogen atoms.
Uniqueness
2-Methyl-1,4-diazepane hydrobromide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .
特性
CAS番号 |
194032-50-3 |
|---|---|
分子式 |
C6H15BrN2 |
分子量 |
195.10 g/mol |
IUPAC名 |
2-methyl-1,4-diazepane;hydrobromide |
InChI |
InChI=1S/C6H14N2.BrH/c1-6-5-7-3-2-4-8-6;/h6-8H,2-5H2,1H3;1H |
InChIキー |
HQVCOCIUHKFIFY-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCCN1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



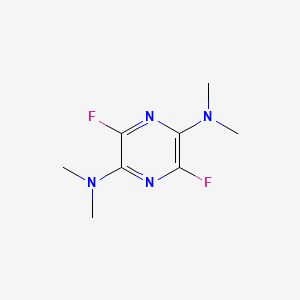
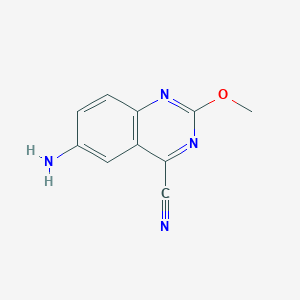
![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)




![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)
![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
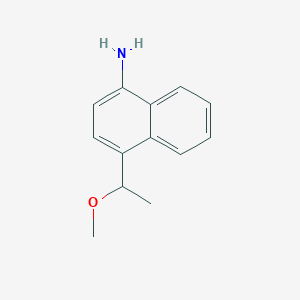

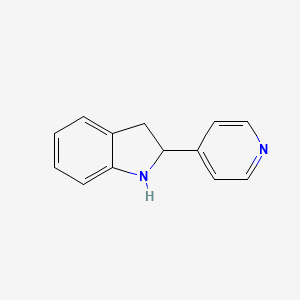
![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
